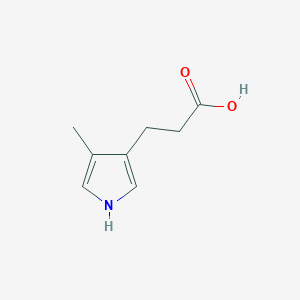

3-(4-Methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B8764312

Key on ui cas rn:

2386-23-4

M. Wt: 153.18 g/mol

InChI Key: FYMPIGRRSUORAR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06878733B1

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 108 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.

[Compound]

Name

3L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

80.6%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)([OH:3])=[O:2].CO.[CH3:14][C:15]1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+]>C(OCC)C.C(O)C.O>[CH2:14]([O:2][C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)=[O:3])[CH3:15] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

123 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)CCC1=CNC=C1C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

|

Step Three

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

[Compound]

|

Name

|

3L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

112 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The receiver flask was stirred for another 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated in a water bath

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours

|

|

Duration

|

2.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl ether (200 mL) was added to the 3 L flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10 mL of acetic acid was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted twice with 500 mL of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layer was dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a dark fluid residue

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)CCC1=CNC=C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 108 g | |

| YIELD: PERCENTYIELD | 80.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |